Colchicine, 17-fluoro-
Description
Overview of Colchicine (B1669291) and its Natural and Synthetic Derivatives in Research Paradigms
Colchicine is a naturally occurring alkaloid extracted from the autumn crocus (Colchicum autumnale). nih.gov Its tricyclic structure, consisting of a trimethoxyphenyl A-ring, a seven-membered B-ring, and a tropolone (B20159) C-ring, is crucial for its biological activity. qu.edu.qamdpi.com The primary mechanism of action of colchicine involves its binding to the protein tubulin, a fundamental component of microtubules. researchgate.netresearchgate.net By binding to tubulin, colchicine inhibits microtubule polymerization, which disrupts the formation of the mitotic spindle in dividing cells, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). nih.govresearchgate.net
This potent antimitotic activity has made colchicine a valuable tool in cancer research. researchgate.net However, its clinical use as an anticancer agent is limited by significant toxicity to healthy, rapidly dividing cells. qu.edu.qanih.gov This has driven extensive research into the synthesis of colchicine derivatives with the aim of improving their therapeutic index—that is, enhancing their anticancer activity while reducing toxicity. nih.govnih.gov Researchers have synthesized numerous analogs by modifying all three rings (A, B, and C) of the colchicine scaffold. qu.edu.qamdpi.com These modifications are designed to explore structure-activity relationships (SAR), seeking to identify derivatives with more favorable pharmacological profiles. nih.gov
Beyond cancer research, colchicine's ability to interfere with microtubule-dependent processes gives it anti-inflammatory properties. researchgate.net This has led to its use in treating conditions like gout and Familial Mediterranean Fever. researchgate.netresearchgate.net The development of derivatives also extends to these areas, aiming for compounds with improved efficacy and safety. nih.gov
Rationale for Halogenation, Specifically Fluorine Substitution, in Bioactive Small Molecules for Research Applications
The introduction of halogen atoms, particularly fluorine, into bioactive small molecules is a widely used strategy in medicinal chemistry to enhance their properties for research and therapeutic applications. The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity.
Key reasons for incorporating fluorine into molecules like colchicine include:
Modulation of Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes in the body. Replacing a metabolically vulnerable C-H bond with a C-F bond can block sites of oxidative metabolism, leading to a longer biological half-life and improved bioavailability. nih.gov
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to more favorable interactions with its biological target. nih.gov For instance, it can form specific hydrogen bonds and other non-covalent interactions within the binding pocket of a protein like tubulin.
Increased Lipophilicity and Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target. nih.gov This is particularly relevant for overcoming drug resistance mechanisms where efflux pumps remove drugs from the cell. researchgate.netnih.gov
Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape for binding to its target. rsc.org
Probes for Mechanistic Studies: The fluorine-19 (¹⁹F) isotope is a sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI). nih.gov Incorporating ¹⁹F into colchicine derivatives allows for non-invasive imaging and mechanistic studies to track the compound's distribution and interaction with its target in biological systems. researchgate.netnih.gov
The strategic placement of fluorine atoms on the colchicine scaffold has been explored to create analogs with improved potency, the ability to overcome drug resistance, and utility as research probes. mdpi.comnih.gov
Historical and Current Research Trajectories of Colchicine Analogs with Modified Tropolone Moieties
The tropolone ring (C-ring) of colchicine is a critical pharmacophore for its interaction with tubulin. mdpi.com The methoxy (B1213986) group at the C-10 position and the keto group at C-9 are particularly important for binding activity. mdpi.comresearchgate.net Consequently, modifications to this ring have been a major focus of research to understand SAR and develop novel analogs.
Historically, research has shown that even minor changes to the tropolone ring can significantly impact biological activity. For example, isocolchicine, where the positions of the methoxy and carbonyl groups on the C-ring are swapped, is inactive, highlighting the strict structural requirements for tubulin binding. researchgate.net Similarly, lumicolchicines, which are photochemical rearrangement products where the tropolone ring is altered, also show reduced binding ability. researchgate.net
Current research trajectories focus on more sophisticated and regioselective modifications of the tropolone ring to create novel derivatives with enhanced properties. These strategies include:
Substitution at C-10: Replacing the C-10 methoxy group with other functionalities has been a fruitful area of investigation. Thiocolchicine, where the methoxy group is replaced by a thiomethyl group, and its derivatives have shown potent antimitotic activity. mdpi.com Other research involves substituting the methoxy group with various amine fragments to create libraries of new compounds for screening against different biological targets, including bacteria. nih.gov
Functionalization at C-9 and C-10: Modern synthetic methods, such as "click" chemistry and Heck reactions, are being used to regioselectively attach various molecular fragments to the C-9 and C-10 positions of the tropolone ring. nih.govtandfonline.com This allows for the creation of hybrid molecules where colchicine is linked to other bioactive moieties, such as heterocycles or saccharides, to explore new therapeutic possibilities. nih.gov
Ring Contraction and Expansion: More radical modifications involve altering the seven-membered tropolone ring itself. While often leading to a loss of activity, these studies provide valuable insights into the structural requirements for tubulin inhibition.
These research efforts have led to the discovery of colchicine analogs with significantly improved anticancer potency in preclinical studies, some with IC₅₀ values in the nanomolar range. mdpi.comtandfonline.com
Defined Research Objectives for the Investigation of Fluoro-Colchicine
Based on the established principles of medicinal chemistry and the known biology of colchicine, the research objectives for investigating fluorinated colchicine analogs are well-defined and multifaceted. The overarching goal is to leverage the unique properties of fluorine to create novel molecular probes and potential therapeutic leads with superior characteristics compared to the parent compound.
The primary research objectives include:
Enhancing Cytotoxic Potency and Overcoming Drug Resistance: A key objective is to synthesize fluorinated analogs that exhibit greater cytotoxicity against cancer cell lines than colchicine itself. nih.gov Fluorination can increase cellular uptake and enhance binding to tubulin. nih.gov Furthermore, research aims to develop analogs that are effective against multidrug-resistant (MDR) cancer cells, as fluorinated compounds may be less susceptible to efflux by cellular pumps. researchgate.netnih.gov
Improving the Therapeutic Window: A major limitation of colchicine is its toxicity. qu.edu.qa A central research objective is to design fluorinated derivatives that exhibit high potency against cancer cells while having reduced toxicity in normal, healthy cells. This involves strategic placement of fluorine to optimize binding to tumor-specific tubulin isoforms or to alter metabolic pathways to reduce toxic metabolites. tandfonline.com
Development of Probes for Biological Imaging: Incorporating the ¹⁹F isotope provides a powerful tool for non-invasive imaging techniques like ¹⁹F MRI and MRS. nih.gov A significant research objective is to use ¹⁹F-labeled colchicine analogs to visualize the drug's distribution in tissues, quantify its uptake into tumors, and study its binding to tubulin in a cellular environment ex vivo. researchgate.netnih.gov
These research objectives guide the rational design and synthesis of novel fluorinated colchicine derivatives, with the ultimate aim of developing new tools for cancer research and potentially more effective and safer anticancer agents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
26195-68-6 |
|---|---|
Molecular Formula |
C22H24FNO6 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-fluoro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C22H24FNO6/c1-27-17-8-6-13-14(10-16(17)25)15(24-19(26)11-23)7-5-12-9-18(28-2)21(29-3)22(30-4)20(12)13/h6,8-10,15H,5,7,11H2,1-4H3,(H,24,26)/t15-/m0/s1 |
InChI Key |
KXWHAQUZPQTBGU-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CF |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CF |
Origin of Product |
United States |
Chemical Synthesis and Rigorous Structural Elucidation of 17 Fluoro Colchicine
Retrosynthetic Analysis and Design of Synthetic Pathways for 17-Fluoro-Colchicine
A retrosynthetic analysis of 17-fluoro-colchicine would logically commence from the well-established colchicine (B1669291) scaffold. The primary disconnection would involve the carbon-fluorine bond at the 17-position, suggesting a late-stage fluorination of a suitable colchicine precursor.
The synthesis would logically start from a known intermediate in established total syntheses of colchicine. A plausible precursor would be a derivative of colchicine where the 17-position is functionalized to facilitate fluorination. For instance, a precursor with a hydroxyl group at the 17-position (17-hydroxy-colchicine) would be an ideal starting point for nucleophilic fluorination. The synthesis of such a precursor would follow the general strategies developed for colchicine, which often utilize fully functionalized aromatic starting materials to construct the A and B rings, followed by the formation of the seven-membered C-ring.
The introduction of the fluorine atom at the 17-position is the key transformation. Given a precursor such as 17-hydroxy-colchicine, a deoxofluorination reaction would be a primary strategy.
Nucleophilic Fluorination: This approach would involve the conversion of the hydroxyl group at the 17-position into a good leaving group, followed by substitution with a fluoride (B91410) ion. A more direct method would be the use of a deoxofluorinating agent. Reagents such as diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for converting alcohols to alkyl fluorides. The reaction would likely proceed via an SN2 mechanism, leading to an inversion of stereochemistry if the 17-position is a chiral center.
Another potential, though more challenging, route could be the direct fluorination of a C-H bond at the 17-position. This would likely involve a radical-based mechanism or transition-metal catalysis. For example, a photoredox-catalyzed reaction could be employed to generate a benzylic radical at the 17-position, which is then trapped by an electrophilic fluorine source. organic-chemistry.org
Electrophilic Fluorination: Should the synthesis proceed through an intermediate with an electron-rich center at the 17-position (e.g., an enolate or enol ether derivative of a precursor ketone), an electrophilic fluorinating agent could be employed. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor (F-TEDA-BF4) are commonly used for this purpose. alfa-chemistry.comnumberanalytics.com This strategy would be highly dependent on the specific nature of the synthetic intermediate.
The optimization of the fluorination step would be critical to achieving a satisfactory yield and minimizing side products. A systematic approach would be employed to screen various reaction parameters.
| Parameter | Variables to be Tested | Rationale |
| Fluorinating Agent | DAST, Deoxo-Fluor, PyFluor | To find the most effective and selective reagent for the deoxofluorination of the specific substrate. |
| Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | To assess the impact of solvent polarity on reaction rate and solubility of reactants. |
| Temperature | -78 °C to room temperature | To control the reactivity of the fluorinating agent and minimize decomposition and side reactions. |
| Reaction Time | 1 hour to 24 hours | To determine the time required for complete conversion of the starting material. |
The progress of the reaction would be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal conditions.
Colchicine possesses axial chirality due to the restricted rotation of the biaryl bond, as well as a stereocenter at C-7. If the 17-position in the precursor is a stereocenter, the choice of fluorination method will be crucial in determining the stereochemical outcome. A nucleophilic substitution (SN2) reaction on a chiral 17-hydroxy precursor would lead to an inversion of configuration at that center. If the fluorination occurs on an achiral precursor or via a mechanism that generates a planar intermediate (e.g., a radical or carbocation), a mixture of diastereomers could be formed, necessitating separation and characterization of each.
Advanced Purification Methodologies for 17-Fluoro-Colchicine and its Intermediates
The purification of the final product and all synthetic intermediates is essential for obtaining analytically pure 17-fluoro-colchicine. A multi-step purification protocol would be implemented.
Flash Column Chromatography: This would be the primary method for separating the desired product from unreacted starting materials, reagents, and byproducts. A range of stationary phases (e.g., silica (B1680970) gel, alumina) and solvent systems (e.g., mixtures of hexanes and ethyl acetate, or dichloromethane and methanol) would be tested to achieve optimal separation.
Preparative High-Performance Liquid Chromatography (HPLC): For the separation of closely related isomers or for final purification to achieve high purity, preparative HPLC would be employed. Both normal-phase and reverse-phase columns could be utilized depending on the polarity of the compounds.
Crystallization: If the synthesized 17-fluoro-colchicine is a crystalline solid, recrystallization from a suitable solvent system would be an effective final purification step to obtain highly pure material.
Molecular Interactions and Mechanistic Insights at the Target Binding Site
Quantitative Analysis of Binding Affinity to Tubulin Heterodimers
A quantitative understanding of the binding affinity of a compound to its target is fundamental to elucidating its mechanism of action. Techniques such as direct binding assays and competitive binding studies are routinely employed for this purpose.
Direct Binding Assays (e.g., Fluorescence Quenching, Isothermal Titration Calorimetry)
Direct binding assays measure the interaction between a ligand and its target protein without the need for a competing ligand. Fluorescence quenching, for instance, can be used to monitor changes in the intrinsic fluorescence of tryptophan residues in tubulin upon ligand binding. Isothermal titration calorimetry (ITC) directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Despite the utility of these methods, a thorough search of scientific databases and literature reveals no published studies that have utilized direct binding assays to determine the binding affinity of "Colchicine, 17-fluoro-" to tubulin heterodimers. Consequently, no quantitative data from fluorescence quenching or ITC experiments are available for this specific compound.
Competitive Binding Studies with Established Tubulin Ligands (e.g., Colchicine (B1669291), Combretastatin (B1194345) A-4)
Competitive binding assays are often used to determine the binding affinity of a test compound by measuring its ability to displace a known ligand from the target's binding site. For compounds targeting the colchicine site, radiolabeled colchicine or fluorescently labeled probes are commonly used.
There are no published reports of competitive binding studies that have been conducted to assess the ability of "Colchicine, 17-fluoro-" to compete with established tubulin ligands like colchicine or combretastatin A-4. Therefore, its inhibitory constant (Ki) and its relative affinity for the colchicine binding site remain undetermined.
| Binding Assay | Compound | Binding Constant (Kd) | Inhibitory Constant (Ki) | Reference |
| Fluorescence Quenching | Colchicine, 17-fluoro- | No data available | Not applicable | N/A |
| Isothermal Titration Calorimetry | Colchicine, 17-fluoro- | No data available | Not applicable | N/A |
| Competitive Binding Assay | Colchicine, 17-fluoro- | Not applicable | No data available | N/A |
Structural Biology of 17-Fluoro-Colchicine-Tubulin Complex
Structural biology techniques provide high-resolution insights into the three-dimensional arrangement of a ligand-protein complex, revealing the specific molecular interactions that govern binding.
Cryo-Electron Microscopy (Cryo-EM) Analysis of Microtubule Assemblies in Presence of Compound
Cryo-electron microscopy (cryo-EM) is a powerful technique for visualizing the structure of macromolecular assemblies, including microtubules. It can be used to observe the effects of tubulin-binding agents on microtubule structure and to determine the structure of ligand-bound tubulin within the context of the microtubule lattice.
X-ray Co-crystallography of Compound-Tubulin Complexes (if applicable)
X-ray crystallography of a co-crystal of a ligand and its target protein can provide atomic-level details of the binding interaction, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.
To date, there are no published X-ray crystal structures of the "Colchicine, 17-fluoro-"-tubulin complex. The precise orientation and conformation of this compound within the colchicine binding site, and any potential alterations in the binding pocket induced by the fluorine substituent, have not been structurally elucidated.
Elucidation of Molecular Dynamics and Allosteric Effects on Tubulin Conformation
Molecular dynamics (MD) simulations can complement experimental data by providing insights into the dynamic behavior of a ligand-protein complex over time. These simulations can reveal how a ligand affects the conformational flexibility of the protein and can identify allosteric communication pathways.
In the absence of experimental structural data to serve as a starting point, no molecular dynamics simulations of the "Colchicine, 17-fluoro-"-tubulin complex have been reported in the scientific literature. Therefore, the dynamic effects of this specific compound on tubulin conformation and any potential allosteric modulation of tubulin function remain unexplored.
While the chemical structure of "Colchicine, 17-fluoro-" suggests its potential as a tubulin-binding agent, a comprehensive review of the available scientific literature reveals a clear absence of empirical data on its molecular interactions with tubulin. Key parameters such as its binding affinity, the three-dimensional structure of its complex with tubulin, and its influence on the dynamic and allosteric properties of the tubulin heterodimer have not been reported. This information gap underscores the need for future research to synthesize and characterize "Colchicine, 17-fluoro-" and to perform the necessary biochemical and structural studies to elucidate its mechanism of action at the molecular level. Such studies would be invaluable in determining whether this fluorinated analog offers any advantages over existing colchicine-site inhibitors and could contribute to the rational design of novel microtubule-targeting agents.
In-Depth Analysis of Molecular Interactions: The Case of 17-Fluoro-Colchicine
Detailed scientific research and computational data specifically for "Colchicine, 17-fluoro-" are not available in the public domain. Therefore, it is not possible to provide a detailed article on its specific molecular interactions and mechanistic insights based on the requested computational chemistry approaches.
While the parent compound, colchicine, and various other derivatives are extensively studied, "Colchicine, 17-fluoro-" appears to be a lesser-known analogue. The body of scientific literature lacks specific studies on its molecular docking, molecular dynamics simulations, and quantum mechanical/molecular mechanical calculations in relation to its binding target, which is typically the protein tubulin.
General research into colchicine and its derivatives indicates that they exert their biological effects, such as anti-inflammatory and anti-mitotic activities, by binding to tubulin. This binding prevents the polymerization of microtubules, which are crucial for cell division and other cellular processes. ontosight.ai The development of colchicine derivatives often aims to create therapeutics with improved efficacy and reduced side effects. ontosight.ai
However, without specific computational studies for "Colchicine, 17-fluoro-", any discussion on the precise nature of its interaction with the tubulin binding site would be speculative. The introduction of a fluorine atom at the 17-position would undoubtedly alter the electronic and steric properties of the molecule compared to colchicine, which would, in turn, affect its binding affinity and conformational dynamics within the binding pocket. A detailed understanding of these effects necessitates dedicated computational analysis, which has not been published.
To provide the requested in-depth article, the following types of research would need to be conducted and published:
Molecular Docking and Scoring Function Evaluation: This would involve using computational algorithms to predict the preferred binding orientation of "Colchicine, 17-fluoro-" within the colchicine binding site on tubulin. Different scoring functions would be used to estimate the binding affinity and identify key interactions.
Extensive Molecular Dynamics (MD) Simulations: MD simulations would be required to study the dynamic behavior of the "Colchicine, 17-fluoro-"-tubulin complex over time. This would provide insights into the stability of the binding, the conformational changes in both the ligand and the protein, and the role of solvent molecules.
Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations: QM/MM calculations would offer a high level of theory to investigate the electronic interactions, such as charge transfer and polarization, between "Colchicine, 17-fluoro-" and the key amino acid residues in the binding site. This would allow for a precise calculation of interaction energies.
In the absence of such dedicated research, a scientifically accurate and detailed article that adheres to the user's strict outline and focus on "Colchicine, 17-fluoro-" cannot be generated.
Lack of Available Research Data for 17-Fluoro-Colchicine
Extensive searches for scientific literature and research data concerning the chemical compound "Colchicine, 17-fluoro-" have yielded no specific results. This indicates a significant gap in the available public research domain regarding the cellular and subcellular mechanistic investigations of this particular colchicine derivative.
Therefore, it is not possible to provide a detailed, evidence-based article on "17-fluoro-colchicine" that adheres to the requested outline, which includes:
Cellular and Subcellular Mechanistic Investigations of 17 Fluoro Colchicine
Impact on Cell Cycle Progression and Regulation in Cellular Models
Modulation of Cell Cycle Regulatory Proteins
Without any primary research or review articles specifically investigating "17-fluoro-colchicine," any attempt to generate content for the specified sections would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. There is no available data to populate the requested tables or to detail research findings on its effects on microtubule dynamics or cell cycle regulation.
Further investigation into broader databases and scientific repositories also did not provide any specific information on the synthesis, biological activity, or mechanistic studies of "Colchicine, 17-fluoro-". This suggests that the compound may be a novel, yet-to-be-described molecule in the scientific literature, or a compound that has not been the subject of published research.
Effects on Cellular Proliferation and Viability in Diverse Cell Lines
Fluorinated analogues of colchicine (B1669291) have demonstrated potent antiproliferative activity against various human cancer cell lines. nih.gov A comparative study involving a series of colchicine analogues identified three fluorinated compounds—IDN 5005, IDN 5079, and IDN 5080—as the most active agents against cancer cell lines that express the multidrug-resistance (MDR) phenotype. nih.gov
The antiproliferative effects were evaluated on two MDR-positive cell lines, MCF7 ADRr (breast cancer) and NCI/ADR-RES (ovarian cancer), and one MDR-negative cell line, MDA-MB-231 (breast cancer). nih.gov All tested compounds, at concentrations ranging from 1 nM to 100 µM, were found to inhibit cancer cell proliferation. nih.gov The fluorinated analogues consistently showed the highest potency in the two MDR-expressing cell lines. nih.gov Interestingly, a strong correlation was observed between the IC₅₀ values (the concentration required to inhibit cell growth by 50%) obtained for the two MDR-positive cell lines, suggesting a similar mechanism of action against them. nih.gov However, this correlation did not extend to the MDR-negative MDA-MB-231 cells, indicating potential differences in the antiproliferative mechanisms of these analogues in cells without the MDR phenotype. nih.gov
The introduction of a fluorine atom into the B-ring of colchicine-like structures has been noted as a strategy for enhancing antiproliferative activity. mdpi.com While direct selectivity profiling against non-transformed cell lines for these specific fluorinated analogues is not detailed in the referenced study, their high efficacy against MDR-positive cancer cells highlights a critical aspect of their potential therapeutic value.
Table 1: Antiproliferative Activity (IC₅₀ in nM) of Fluorinated Colchicine Analogues IC₅₀ values represent the concentration of the compound that inhibits cell proliferation by 50%. Data sourced from a study on various human cancer cell lines. nih.gov
The inhibitory effects of fluorinated colchicine analogues on cell growth are both time- and concentration-dependent. Studies on breast cancer cells revealed a clear relationship between cell cycle arrest and growth inhibition. nih.gov The three fluorinated analogues (IDN 5005, IDN 5079, IDN 5080) were the most active agents in causing a cell cycle block in the MDR-positive MCF7 ADRr cell line after 24 hours of culture. nih.gov This initial cell cycle arrest is a key event that leads to subsequent cellular outcomes.
Further investigation showed that after 72 hours of exposure, as the cell cycle block began to subside, a significant amount of DNA fragmentation became evident. nih.gov This demonstrates a time-dependent shift in the cellular response, from an initial halt in proliferation to the induction of cell death pathways. Other studies on colchicine and its derivatives confirm that they typically cause a dose-dependent reduction in cell viability. pasteur.frsigmaaldrich.com
Induction of Programmed Cell Death Pathways
Fluorinated colchicine analogues induce programmed cell death, primarily through apoptosis. The mechanism is closely linked to their effect on the cell cycle. nih.gov The extent of the cell cycle block, measured as the ratio of cells in the G2/M phase to those in the G1 phase, was significantly correlated with the rate of apoptosis, which was quantified by measuring DNA fragmentation. nih.gov This suggests that a large proportion of the cells arrested in the mitotic phase by these compounds subsequently enter the apoptotic pathway. nih.gov
The general mechanism for colchicine and its derivatives involves the disruption of microtubule polymerization, which triggers mitotic arrest and consequently leads to apoptosis. cloudfront.netnih.gov This process typically involves the activation of the intrinsic apoptotic pathway. Key markers of this pathway include the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), the cleavage of Poly (ADP-ribose) polymerase (PARP), and the loss of mitochondrial membrane potential. pasteur.frnih.govbohrium.com For instance, studies on other colchicine site inhibitors have shown a dose-dependent increase in the cleavage of Caspase-9, Caspase-3, and PARP. nih.gov The release of cytochrome c from mitochondria is another critical event that correlates with caspase-3 activation during colchicine-induced apoptosis. bohrium.com While these specific markers were not detailed for the IDN series of fluorinated analogues in the available literature, their induction of DNA fragmentation after cell cycle arrest is a hallmark of apoptosis and is consistent with this established mechanism. nih.gov
While apoptosis is the primary mode of cell death induced by many colchicine derivatives, other pathways such as autophagy and necrosis can also be involved, depending on the specific analogue and cell type. For the specific fluorinated analogues IDN 5005, IDN 5079, and IDN 5080, investigations into necrotic or autophagic pathways were not detailed in the primary study. nih.gov
However, research on other novel colchicine analogues has shown the ability to induce these alternative cell death mechanisms. For example, the allocolchicine (B1217306) derivative (S)-3,8,9,10-tetramethoxyallocolchicine, known as "Green 1", was found to modestly induce pro-death autophagy in pancreatic cancer cells and E6-1 leukemia cells, with little effect on normal human fibroblasts. researchgate.netchemfaces.com This suggests that minor structural changes to the colchicine scaffold can significantly alter the mechanism of action, shifting it from pure apoptosis towards autophagy or necrosis. researchgate.netchemfaces.com In some contexts, colchicine treatment can lead to a mix of apoptotic and necrotic cell death. nih.gov The induction of autophagy can sometimes be a survival mechanism for cells, but in the case of analogues like Green 1, it is a "pro-death" pathway. researchgate.netchemfaces.com
Preclinical Biological Activity in Non Human Model Systems
In Vivo Animal Models for Mechanistic Exploration
Pharmacodynamic Biomarker Analysis in Animal Specimens
Following a comprehensive search of scientific literature, no studies detailing the pharmacodynamic biomarker analysis of "Colchicine, 17-fluoro-" in animal specimens were identified. Research on the parent compound, colchicine (B1669291), often involves the analysis of biomarkers related to its mechanism of action, such as microtubule disruption and anti-inflammatory effects. However, specific data for the 17-fluoro derivative is not available in the reviewed sources.
Therefore, it is not possible to provide detailed research findings or data tables on the pharmacodynamic effects of "Colchicine, 17-fluoro-" in preclinical, non-human model systems. Further research is required to elucidate the specific biomarker profile of this fluorinated colchicine analog.
Structure Activity Relationship Sar Studies of 17 Fluoro Colchicine Analogs
Design and Synthesis of Analogs with Systematic Modifications around the 17-Position
The initial step would involve the chemical synthesis of 17-fluoro-colchicine. This would likely require the development of a novel synthetic route or the adaptation of existing methods for colchicine (B1669291) modification. Following the successful synthesis of the parent compound, a series of analogs would need to be designed and synthesized. These analogs would feature systematic modifications around the 17-position to probe the structure-activity relationship. This could include the introduction of different functional groups in addition to fluorine or altering the stereochemistry at this position.
Correlation of Fluorine Substitution with Tubulin Binding Affinity and Specificity
A critical aspect of the investigation would be to determine how the 17-fluoro substitution affects the compound's primary mechanism of action: tubulin binding. In vitro microtubule polymerization assays would be essential to quantify the inhibitory activity of 17-fluoro-colchicine and its analogs. nih.gov Competitive binding assays, potentially using radiolabeled colchicine, would provide data on the binding affinity and specificity for the colchicine-binding site on tubulin. csic.es High-affinity binding is a prerequisite for potent antimitotic activity. nih.gov
Influence of Fluorine on Cellular Uptake and Intracellular Localization
The presence of fluorine can significantly alter the lipophilicity and membrane permeability of a molecule, thereby affecting its ability to enter cells. nih.gov Studies to measure the cellular uptake of 17-fluoro-colchicine in various cancer cell lines would be crucial. Techniques such as high-performance liquid chromatography (HPLC) could be employed to quantify intracellular drug concentrations. nih.gov Furthermore, fluorescently tagging the molecule could allow for the visualization of its intracellular localization, determining if it accumulates in specific organelles.
Comparative Analysis of Biological Activities Across 17-Fluoro-Colchicine Series
The synthesized 17-fluoro-colchicine analogs would be subjected to a battery of biological assays to compare their activities. This would include cytotoxicity assays against a panel of cancer cell lines, including those resistant to existing chemotherapeutic agents. The goal would be to identify analogs with potent and selective anticancer activity. A comparative analysis would help to establish a clear structure-activity relationship, linking specific structural modifications to observed biological effects.
Stereochemical Effects of the 17-Fluorine Moiety on Biological Properties
The stereochemistry of the colchicine molecule is known to be critical for its biological activity. Therefore, if the synthesis of 17-fluoro-colchicine results in stereoisomers, it would be imperative to separate and characterize each isomer. The biological activity of each stereoisomer would then be evaluated independently to determine the influence of the spatial arrangement of the fluorine atom on tubulin binding and cytotoxicity.
Rational Design Strategies for Enhanced Research Probe Development
The insights gained from the SAR studies could be used to rationally design more potent and specific molecules. For example, if the 17-fluoro-colchicine scaffold demonstrates promising biological activity, it could be further developed into a research probe. This might involve the attachment of a fluorescent reporter group to facilitate studies on its mechanism of action and intracellular trafficking. nih.govrsc.org Such probes would be invaluable tools for further dissecting the role of microtubule dynamics in cellular processes.
Advanced Research Applications and Methodological Contributions
17-Fluoro-Colchicine as a Novel Chemical Probe for Microtubule Dynamics and Cellular Processes
There is no available research to suggest that 17-fluoro-colchicine has been developed or utilized as a chemical probe. In principle, fluorination can sometimes offer advantages for creating probes. The fluorine atom's small size and unique electronic properties could potentially fine-tune the binding of the colchicine (B1669291) scaffold to tubulin without causing significant steric hindrance. mdpi.com Colchicine itself binds to the interface of α- and β-tubulin, disrupting microtubule polymerization and arresting cells in mitosis. nih.govnih.govwikipedia.org A fluorinated analog like 17-fluoro-colchicine would be expected to operate through a similar mechanism, acting as a microtubule-destabilizing agent. mdpi.com However, without empirical data, its specific effects on microtubule dynamics—such as the precise impact on rates of polymerization, depolymerization, and catastrophe—remain unknown.
The utility of a compound as a chemical probe also depends on its ability to provide a measurable signal or to be modified for such a purpose. While not directly related to 17-fluoro-colchicine, other fluorescently labeled colchicine derivatives have been synthesized to visualize microtubule networks within cells. acs.orgnih.gov
Utility in Mechanistic Studies of Microtubule-Dependent Pathologies
Given that 17-fluoro-colchicine's existence and biological activity are not documented in the literature, its utility in studying microtubule-dependent pathologies is purely hypothetical. Colchicine is used to study and treat inflammatory conditions like gout and familial Mediterranean fever, which involve microtubule-dependent processes in inflammatory cells. acc.orgnih.gov It is also a tool in cancer research due to its antimitotic properties. mdpi.comnih.gov
A fluorinated derivative could, in theory, offer altered pharmacokinetics or binding affinities that might make it a useful tool for studying diseases where microtubule dynamics are implicated, such as certain neurodegenerative disorders or cancers. intellicyt.comahajournals.org However, no studies have been published that employ 17-fluoro-colchicine for these purposes. Mechanistic studies require well-characterized tools, and without foundational research, 17-fluoro-colchicine does not yet qualify as such.
Development of Labeled 17-Fluoro-Colchicine for Preclinical Imaging (e.g., ¹⁸F-PET Tracer)
The development of a positron emission tomography (PET) tracer using fluorine-18 (B77423) (¹⁸F) is a sophisticated process that begins with the synthesis of a non-radioactive standard, in this case, ¹⁹F-17-fluoro-colchicine. There are no reports of this synthesis. Subsequently, a radiosynthesis protocol for the ¹⁸F-labeled version would need to be developed. nih.govresearchgate.net
While PET tracers like [¹⁸F]fluorocholine are used in clinical imaging, this is a different class of molecule. snmjournals.orgnih.govresearchgate.net The synthesis of radiolabeled colchicine derivatives has been explored, but these have not focused on the 17-fluoro position. The potential utility of an [¹⁸F]17-fluoro-colchicine PET tracer would be to non-invasively image tubulin distribution and dynamics in vivo, which could have applications in oncology for assessing tumor proliferation or in neurology. However, this remains a speculative application without any foundational chemical or preclinical research.
Integration into High-Throughput Screening Platforms for Phenotypic Drug Discovery
Phenotypic drug discovery involves screening compounds based on their effects on cellular or organismal phenotypes, often without prior knowledge of the specific molecular target. imrpress.comimrpress.comresearchgate.net High-throughput screening (HTS) platforms are used to test large libraries of chemicals for such effects. nih.govoup.com
While libraries of compounds screened in HTS campaigns could theoretically contain 17-fluoro-colchicine, there are no published reports identifying it as a hit or detailing its inclusion in such a library. Colchicine and other microtubule inhibitors are often used as reference compounds in screens that assess cell cycle progression, cytotoxicity, or morphological changes. intellicyt.comresearchgate.net A novel derivative like 17-fluoro-colchicine could be a valuable addition to screening libraries aimed at discovering new microtubule-targeting agents, potentially with an improved therapeutic index or the ability to overcome drug resistance. nih.gov However, its use in this context has not been documented.
Data Tables
Due to the lack of specific research on 17-fluoro-colchicine, no data tables with detailed research findings can be generated.
Conclusion and Future Research Trajectories
Synthesis and Mechanistic Insights into 17-Fluoro-Colchicine
Direct and specific synthetic routes for 17-fluoro-colchicine are not extensively detailed in the current scientific literature, representing a significant research gap. However, the synthesis of other fluorinated colchicinoids has been reported, providing a foundational framework for the potential synthesis of a 17-fluoro derivative. For instance, the synthesis of B-ring and C-ring trifluoroacetamide-substituted colchicinoids, as well as fluoro-substituted colchicineethylamides, has been described. nih.gov These syntheses often involve the modification of the colchicine (B1669291) backbone or its precursors, introducing fluorine or fluorine-containing moieties at specific positions.
The primary mechanism of action of colchicine involves its binding to the colchicine-binding site on β-tubulin, which leads to the inhibition of microtubule polymerization, cell cycle arrest at the G2/M phase, and subsequent apoptosis. The introduction of a fluorine atom at the 17-position could potentially influence this interaction in several ways. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can alter the electronic distribution and conformation of the C-ring, which is crucial for tubulin binding. It is hypothesized that such a modification could enhance the binding affinity and selectivity for specific tubulin isotypes that are overexpressed in cancer cells.
Current Landscape of Preclinical Efficacy and Selectivity
While preclinical data specifically for 17-fluoro-colchicine is not available, studies on other fluorinated colchicinoids have demonstrated promising results. Research has shown that certain fluorinated analogs exhibit potent cytotoxic activity against various cancer cell lines. A notable finding is that some fluoro-colchicinoids are significantly more cytotoxic toward drug-resistant cancer cell lines compared to their non-fluorinated counterparts. nih.gov This enhanced potency is thought to be due to the increased hydrophobicity conferred by the fluorine atom, which may lead to higher intracellular drug accumulation and an ability to overcome efflux pump-mediated resistance. nih.gov
The table below summarizes the observed preclinical effects of some fluorinated colchicinoids, offering a glimpse into the potential efficacy of 17-fluoro-colchicine.
| Fluorinated Colchicinoid Type | Observed Preclinical Effects | Potential Advantage |
| B-ring trifluoroacetamido-substituted analogues | Moderately enhanced potency in tubulin assembly inhibition and cytotoxicity compared to non-fluorinated analogues. nih.gov | Improved anticancer activity. |
| C-ring substituted fluoroethylamides | Reduced relative potency in some systems due to strong electron-withdrawing effects. nih.gov | May offer different selectivity profiles. |
| General fluoro-colchicinoids | Significantly more cytotoxic toward drug-resistant cell lines. nih.gov | Potential to overcome multidrug resistance in cancer. |
It is important to note that the substitution position on the colchicine scaffold is critical, as C-ring substituted fluoroethylamides have shown reduced potency in some instances due to the strong electron-withdrawing nature of the fluoro derivatives. nih.gov This underscores the need for precise structure-activity relationship studies for any newly synthesized fluorinated analog, including 17-fluoro-colchicine.
Unanswered Questions and Persistent Research Gaps in the Field
The field of fluorinated colchicinoids, and specifically the study of 17-fluoro-colchicine, is characterized by several significant unanswered questions and research gaps. The most prominent of these is the lack of a reported synthesis for 17-fluoro-colchicine, which is a prerequisite for any further investigation.
Key research gaps include:
Synthesis: The development of a reliable and efficient synthetic route to produce 17-fluoro-colchicine in sufficient quantities for preclinical testing.
In Vitro Characterization: A thorough investigation of the binding kinetics and affinity of 17-fluoro-colchicine for tubulin, including its effects on tubulin polymerization and microtubule dynamics.
Preclinical Efficacy: Comprehensive in vitro studies to determine the cytotoxic effects of 17-fluoro-colchicine across a broad panel of cancer cell lines, including both sensitive and multidrug-resistant strains.
In Vivo Studies: The evaluation of the antitumor efficacy of 17-fluoro-colchicine in relevant animal models of cancer to assess its therapeutic potential and toxicity profile in a living system.
Selectivity: A detailed examination of the selectivity of 17-fluoro-colchicine for cancer cells over normal, healthy cells to determine its therapeutic index.
Addressing these research gaps is crucial for determining whether 17-fluoro-colchicine or other specifically fluorinated analogs can emerge as viable clinical candidates.
Emerging Research Avenues and Potential for Novel Derivative Design and Development
The preliminary findings with other fluorinated colchicinoids suggest that fluorination is a promising strategy for the development of novel colchicine derivatives with improved pharmacological properties. Future research should focus on the systematic synthesis and evaluation of a library of position-specific fluorinated colchicine analogs, including the targeted synthesis of 17-fluoro-colchicine.
Emerging research avenues include:
Positional Scanning: Synthesizing a series of mono- and di-fluorinated colchicine derivatives with fluorine at various positions on the A, B, and C rings to systematically probe the structure-activity relationship.
Fluorinated Prodrugs: Designing fluorinated colchicine prodrugs that can be selectively activated in the tumor microenvironment, thereby reducing systemic toxicity.
Combination Therapies: Investigating the synergistic effects of fluorinated colchicinoids with other anticancer agents, including those that target different cellular pathways.
Computational Modeling: Utilizing computational docking and molecular dynamics simulations to predict the binding modes and affinities of novel fluorinated derivatives to tubulin, guiding the design of more potent and selective inhibitors.
The development of novel fluorinated colchicine derivatives, informed by a deeper understanding of their mechanism of action and structure-activity relationships, holds the potential to overcome the limitations of the parent compound and provide new therapeutic options for a range of diseases, including cancer. The synthesis and thorough evaluation of 17-fluoro-colchicine would be a critical step forward in this promising area of research.
Q & A
Q. What are the standard analytical techniques for quantifying 17-fluoro-colchicine in plant extracts, and how are they validated?
Methodological Answer: High-Performance Thin-Layer Chromatography (HPTLC) coupled with UV-Vis spectroscopy is widely used for quantification. Validation includes calibration curves (linearity), limit of detection/quantification (LOD/LOQ), and recovery assays. For impurity profiling, mass spectrometry (e.g., LC-MS/MS) is essential to distinguish 17-fluoro-colchicine from structural analogs . Data preprocessing steps (baseline correction, noise reduction) ensure reproducibility .
Q. How do researchers ensure the stability of 17-fluoro-colchicine during photolysis studies?
Methodological Answer: Stability is tested under controlled irradiation (e.g., tungsten lamps for visible light, UV lamps at 254 nm) in quartz vessels to minimize light loss. Sampling intervals (e.g., every 2 hours) combined with UV-Vis spectral analysis track degradation kinetics. PBS or aqueous buffers are used to simulate physiological conditions .
Q. What in vitro models are used to assess the microtubule-disrupting effects of 17-fluoro-colchicine?
Methodological Answer: Plant-based models (e.g., Vetiveria zizanioides crown explants) are employed to study growth inhibition and shoot formation. MS media with varying colchicine concentrations (0–50 mg·L⁻¹) are used, with ANOVA and post-hoc Duncan tests (α=0.05) to compare treatment effects .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize the extraction of 17-fluoro-colchicine from biological matrices?
Methodological Answer: Box-Behnken designs test variables like ethanol concentration (40–80%), extraction time (20–40 min), and temperature (40–60°C). A quadratic regression model (via Design-Expert software) identifies optimal conditions, validated through ANOVA (p<0.05) and lack-of-fit tests. For example, 60% ethanol at 50°C for 33 minutes maximizes yield .
Q. What statistical approaches resolve contradictions in dose-response data for 17-fluoro-colchicine across studies?
Methodological Answer: Meta-analytical frameworks integrate data from multiple studies (e.g., fixed/random-effects models) to account for heterogeneity. For instance, conflicting results on germination inhibition in plants (e.g., 0.025% vs. 0.8% colchicine) are analyzed using weighted mean differences and sensitivity analyses .
Q. How do researchers design experiments to differentiate between 17-fluoro-colchicine’s cytotoxic and genotoxic effects?
Methodological Answer: Randomized block designs with replications (n=3) test concentrations (0–0.8%) at different growth stages (seedling vs. bud). Morphometric data (plant height, leaf count) and cytogenetic assays (ploidy via flow cytometry) are analyzed via one-way ANOVA and Tukey’s test (α=0.05). Controls are critical to isolate treatment-specific effects .
Q. What methodologies are used to profile impurities in synthetic 17-fluoro-colchicine batches?
Methodological Answer: Impurity profiling combines chromatographic separation (HPLC with C18 columns) and high-resolution mass spectrometry (HRMS). Data integration tools align spectral peaks with known impurities (e.g., dehalogenated byproducts), quantified via external calibration curves. Statistical process control (SPC) charts monitor batch consistency .
Data Analysis & Reproducibility
Q. How are multivariate datasets from 17-fluoro-colchicine studies integrated across omics platforms?
Methodological Answer: Metabolomics data (LC-MS) and transcriptomics (RNA-seq) are merged using pathway enrichment tools (e.g., MetaboAnalyst). Principal component analysis (PCA) reduces dimensionality, while partial least squares-discriminant analysis (PLS-DA) identifies biomarkers correlated with treatment outcomes .
Q. What protocols ensure reproducibility in 17-fluoro-colchicine photolysis experiments?
Methodological Answer: Strict SOPs include lamp calibration (radiometry), buffer pH monitoring, and triplicate runs. Raw data (UV-Vis spectra, degradation rates) are archived in FAIR-compliant repositories with metadata (e.g., irradiation intensity, temperature) .
Experimental Design Considerations
Q. How do researchers balance ethical and practical constraints in 17-fluoro-colchicine toxicity studies?
Methodological Answer: FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide study design. For example, using in vitro plant models instead of vertebrate animals reduces ethical concerns while maintaining biological relevance. Pilot studies determine non-lethal concentrations (e.g., IC₅₀ via MTT assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
